(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(4-Methoxyphenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-4-imidazolidinone: This compound has a similar structure but with different substituents on the phenyl ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the prop-2-yn-1-yloxy group but lacks the thioxoimidazolidinone core.
Uniqueness
The uniqueness of (5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18N2O3S/c1-5-9-22-14-8-7-12(11-15(14)21-4)10-13-16(20)19(6-2)17(23)18(13)3/h1,7-8,10-11H,6,9H2,2-4H3/b13-10- |
InChI Key |
WCIFNGLTXCEPLL-RAXLEYEMSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OC)/N(C1=S)C |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OC)N(C1=S)C |
Origin of Product |
United States |
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